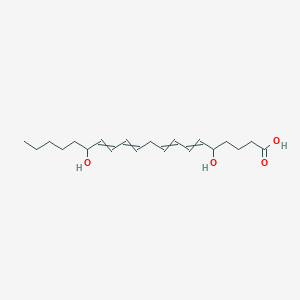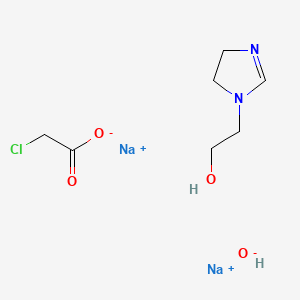
Disodium;2-chloroacetate;2-(4,5-dihydroimidazol-1-yl)ethanol;hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;2-chloroacetate;2-(4,5-dihydroimidazol-1-yl)ethanol;hydroxide is a chemical compound with the molecular formula C7H13ClN2Na2O4 and a molecular weight of 270.622 g/mol . This compound is known for its unique structure, which includes a chloroacetate group and a dihydroimidazolyl ethanol moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-chloroacetate;2-(4,5-dihydroimidazol-1-yl)ethanol;hydroxide typically involves the reaction of chloroacetic acid with 4,5-dihydroimidazole-1-ethanol in the presence of sodium hydroxide . The reaction conditions generally include:
Temperature: The reaction is carried out at elevated temperatures, often around 230.3ºC.
Solvent: A suitable solvent such as water or an organic solvent may be used to facilitate the reaction.
Catalyst: Sodium hydroxide acts as a catalyst and a reactant in this process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction mixture is typically monitored for pH and temperature to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Disodium;2-chloroacetate;2-(4,5-dihydroimidazol-1-yl)ethanol;hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloroacetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols can participate in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Disodium;2-chloroacetate;2-(4,5-dihydroimidazol-1-yl)ethanol;hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which disodium;2-chloroacetate;2-(4,5-dihydroimidazol-1-yl)ethanol;hydroxide exerts its effects involves interactions with specific molecular targets and pathways. The chloroacetate group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The dihydroimidazolyl ethanol moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, chloro-, sodium salt, reaction products with 4,5-dihydro-1H-imidazole-1-ethanol .
- Reaction products of 1H-Imidazole-1-ethanol, 4,5-dihydro-, 2-(C7-C17 odd-numbered, C17-unsatd. alkyl) derivs. and sodium hydroxide and chloroacetic acid .
Uniqueness
Disodium;2-chloroacetate;2-(4,5-dihydroimidazol-1-yl)ethanol;hydroxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C7H13ClN2Na2O4 |
|---|---|
Peso molecular |
270.62 g/mol |
Nombre IUPAC |
disodium;2-chloroacetate;2-(4,5-dihydroimidazol-1-yl)ethanol;hydroxide |
InChI |
InChI=1S/C5H10N2O.C2H3ClO2.2Na.H2O/c8-4-3-7-2-1-6-5-7;3-1-2(4)5;;;/h5,8H,1-4H2;1H2,(H,4,5);;;1H2/q;;2*+1;/p-2 |
Clave InChI |
GLSRFBDXBWZNLH-UHFFFAOYSA-L |
SMILES canónico |
C1CN(C=N1)CCO.C(C(=O)[O-])Cl.[OH-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate](/img/structure/B13394560.png)
![4-[[5-Carboxy-5-[2-[2-[[1-[2-[[3-carboxy-2-[[4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]propanoylamino]pentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B13394562.png)
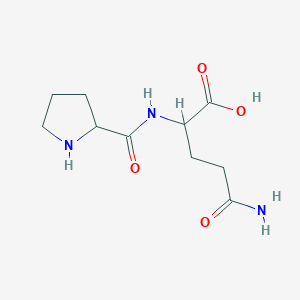
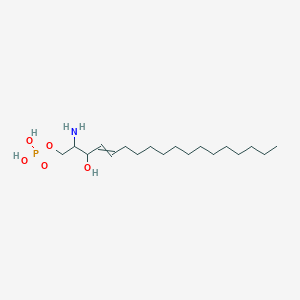
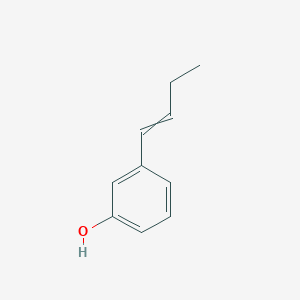
![1-[2-hydroxy-4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamoyl]-5-phenyl-pentyl]-4-(pyridin-3-ylmethyl)-N-tert-butyl-piperazine-2-carboxamide](/img/structure/B13394578.png)
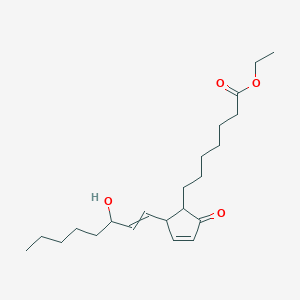
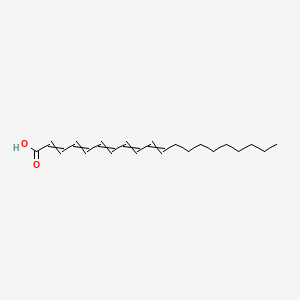
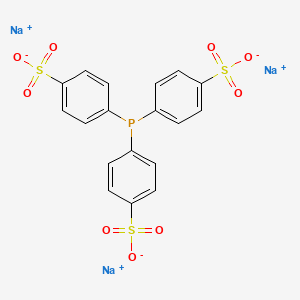
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5,5,5-trifluoropentanoic acid](/img/structure/B13394609.png)
![8,19-Dihydroxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-5-one](/img/structure/B13394614.png)
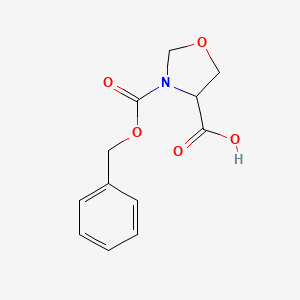
![(8-methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl) acetate](/img/structure/B13394633.png)
